TRAP-14 amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

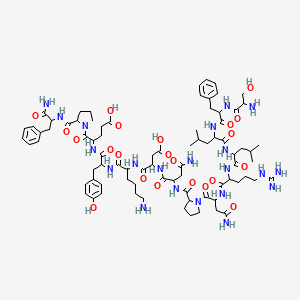

Molecular Formula |

C81H119N21O22 |

|---|---|

Molecular Weight |

1738.9 g/mol |

IUPAC Name |

4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89) |

InChI Key |

FQIRADRNACPVQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Unraveling of a Platelet Agonist: A Technical Guide to the Mechanism of Action of TRAP-14 Amide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of TRAP-14 amide, a synthetic peptide pivotal in the study of platelet activation and hemostasis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its molecular interactions, signaling cascades, and functional consequences, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Mimicking Thrombin's Activation of PAR-1

This compound, with the amino acid sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2, functions as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) predominantly expressed on platelets and endothelial cells.[1][2] In physiological settings, the serine protease thrombin cleaves the N-terminal domain of PAR-1, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][3] this compound is a synthetic 14-amino acid peptide that mimics this newly exposed tethered ligand, thereby activating PAR-1 without the need for proteolytic cleavage.[1] This makes this compound an invaluable tool for the specific and controlled investigation of PAR-1 mediated pathways.

Signaling Pathways Downstream of PAR-1 Activation

The binding of this compound to PAR-1 initiates a cascade of intracellular events primarily through the activation of heterotrimeric G-proteins. PAR-1 is known to couple to multiple G-protein families, including Gαq/11, Gα12/13, and Gαi, leading to the activation of distinct downstream effector pathways that culminate in platelet shape change, granule secretion, and aggregation.[3][4][5]

Gαq/11 Pathway: The Calcium Mobilizer

Activation of the Gαq/11 pathway is a central event in PAR-1 signaling. This leads to the stimulation of Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, are critical for granule secretion and the activation of the integrin GPIIb/IIIa.

Gα12/13 Pathway: The RhoA Activator

Concurrent with Gαq activation, PAR-1 stimulation by this compound also engages the Gα12/13 pathway. This leads to the activation of the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is fundamental for the characteristic shape change of platelets from a discoid to a spherical form with pseudopods, a prerequisite for aggregation.[3][6]

Downstream Consequences: Platelet Activation and Aggregation

The culmination of these signaling events is a series of physiological responses in the platelet:

-

Platelet Aggregation: this compound is a potent inducer of platelet aggregation.[7]

-

Granule Secretion: The activation of PLC-β and subsequent calcium mobilization leads to the secretion of alpha and dense granules, releasing further agonists like ADP and serotonin, which amplify the activation signal.[7] The aggregation induced by this compound is partially dependent on the release of ADP.[1]

-

GPIIb/IIIa Activation: Inside-out signaling pathways triggered by PAR-1 activation lead to a conformational change in the platelet surface integrin GPIIb/IIIa, increasing its affinity for fibrinogen and von Willebrand factor, thus mediating platelet aggregation.[7]

-

Matrix Metalloproteinase-2 (MMP-2) Involvement: The pro-aggregatory effect of this compound has also been linked to MMP-2-dependent pathways.[1][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of this compound.

| Parameter | Value | Cell Type/System | Reference |

| EC50 (PAR Agonist) | 24 µM | Not Specified | [7] |

| EC50 (Platelet Aggregation) | In the micromolar range | Human Platelets | [1] |

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in response to this compound using light transmission aggregometry.

Materials:

-

Freshly drawn human blood collected in 3.2% sodium citrate tubes.

-

This compound stock solution.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Instrument Calibration:

-

Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a specific concentration of this compound to the PRP.

-

Record the change in light transmission over time. The increase in light transmission corresponds to the extent of platelet aggregation.

-

Measurement of Intracellular Calcium Mobilization

This protocol describes the measurement of changes in intracellular calcium concentration in platelets upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

-

Washed human platelets.

-

Fura-2 AM (or other suitable calcium indicator dye).

-

This compound solution.

-

Fluorometer or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Platelet Loading with Fura-2 AM:

-

Incubate washed platelets with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

-

-

Washing:

-

Wash the platelets to remove extracellular Fura-2 AM.

-

-

Calcium Measurement:

-

Resuspend the Fura-2 loaded platelets in a calcium-containing buffer and place them in the fluorometer cuvette or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add this compound to the platelet suspension.

-

Record the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is proportional to the intracellular calcium concentration.

-

Mandatory Visualizations

Signaling Pathway of this compound in Platelets

Caption: Signaling cascade initiated by this compound binding to PAR-1.

Experimental Workflow for Platelet Aggregation Study

Caption: Workflow for assessing platelet aggregation using LTA.

References

- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombin protease-activated receptor-1 signals through Gq- and G13-initiated MAPK cascades regulating c-Jun expression to induce cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

TRAP-14 Amide as a PAR1 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thrombin Receptor Activator Peptide 14 (TRAP-14) amide, a synthetic peptide that acts as a potent agonist for Protease-Activated Receptor 1 (PAR1). This document details the signaling pathways initiated by TRAP-14 amide, comprehensive experimental protocols for its study, and key quantitative data to facilitate further research and drug development efforts.

Core Concepts

This compound is a 14-amino acid peptide (sequence: Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2) that mimics the N-terminal tethered ligand sequence of PAR1, which is exposed upon proteolytic cleavage by thrombin.[1] By mimicking this endogenous ligand, this compound can directly activate PAR1 without the need for enzymatic cleavage, making it a valuable tool for studying PAR1 signaling and function.[2] Its primary and well-characterized effect is the induction of platelet aggregation.[3]

Signaling Pathways of PAR1 Activation

Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. PAR1 is known to couple to multiple G protein families, including Gαq/11, Gα12/13, and Gαi/o, initiating a cascade of downstream signaling events.[2][4][5]

-

Gαq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to platelet activation and other cellular responses.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA plays a crucial role in regulating the actin cytoskeleton, cell shape change, and stress fiber formation.

-

Gαi/o Pathway: PAR1 activation can also involve Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These pathways ultimately converge on various cellular responses, including platelet aggregation, secretion of granule contents, and changes in cell morphology.

Figure 1: PAR1 signaling pathways activated by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay | Cell Type/System | Reference |

| EC50 | 24 µM | Platelet Aggregation | Human Platelets | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound as a PAR1 agonist are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with this compound using a light transmission aggregometer.

1. Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

This compound stock solution.

-

Phosphate-buffered saline (PBS).

-

Platelet aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[6]

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[6]

-

Carefully collect the upper PRP layer using a plastic pipette.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[6]

-

Keep PRP and PPP at room temperature and use within 3 hours of blood collection.[7]

3. Aggregation Measurement:

-

Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.[6]

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[8]

-

Pre-warm the cuvette at 37°C for at least 2 minutes in the aggregometer.[7]

-

Add the desired concentration of this compound to the cuvette to initiate aggregation. The final volume of the agonist should not exceed 10% of the PRP volume.[9]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). Aggregation is measured as the maximum percentage change in light transmission.

Figure 2: Workflow for the platelet aggregation assay.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.

1. Materials:

-

Cells expressing PAR1 (e.g., HEK293 cells transiently or stably expressing PAR1).

-

Cell culture medium.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Probenecid.

-

This compound solution.

-

Fluorescence plate reader with an injection system.

2. Cell Preparation and Dye Loading:

-

Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

-

Prepare the Fluo-4 AM loading solution. Dissolve Fluo-4 AM in DMSO and then dilute in HBSS containing Pluronic F-127 and probenecid. The final concentration of Fluo-4 AM is typically 2-5 µM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[10][11]

-

After incubation, wash the cells with HBSS containing probenecid to remove extracellular dye.

3. Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the this compound solution into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Figure 3: Workflow for the calcium mobilization assay.

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor of interest.

1. Materials:

-

Cell membranes prepared from cells expressing PAR1.

-

[³⁵S]GTPγS (radiolabeled).

-

Guanosine diphosphate (GDP).

-

This compound solution.

-

Assay buffer (e.g., containing HEPES, MgCl₂, NaCl).

-

Scintillation fluid and counter or filter plates and harvester.

2. Assay Procedure:

-

Prepare a reaction mixture containing cell membranes, GDP, and the desired concentration of this compound in the assay buffer.

-

Pre-incubate the mixture for a short period at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction for a defined time (e.g., 30-60 minutes) at 30°C.[12]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

Figure 4: Workflow for the GTPγS binding assay.

Synthesis of this compound

This compound is a synthetic peptide that can be produced using standard solid-phase peptide synthesis (SPPS) techniques.[13][14] The synthesis involves the sequential addition of protected amino acids to a solid support resin. The C-terminus of the peptide is typically an amide, which is achieved by using a rink amide resin. Each coupling step is followed by a deprotection step to allow for the addition of the next amino acid. After the final amino acid is coupled, the peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Conclusion

This compound is a critical tool for investigating the physiological and pathological roles of PAR1. Its ability to specifically activate the receptor provides a means to dissect the complex signaling networks downstream of PAR1. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in academia and industry, facilitating the exploration of PAR1 as a therapeutic target in various diseases, including thrombosis, inflammation, and cancer.

References

- 1. agilent.com [agilent.com]

- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR1 and PAR2 couple to overlapping and distinct sets of G proteins and linked signaling pathways to differentially regulate cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. haemochrom.de [haemochrom.de]

- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to TRAP-14 Amide Peptide: Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, sequence, and biological function of the TRAP-14 amide peptide. TRAP-14, a 14-amino acid synthetic peptide, is a thrombin receptor-activating peptide (TRAP) that has been identified as a potent inhibitor of monocyte spreading on fibronectin. This document details the peptide's chemical properties, summarizes key quantitative data from cited literature, and provides detailed experimental protocols for its synthesis, purification, and functional analysis. Furthermore, it elucidates the proposed signaling pathway through which TRAP-14 exerts its effects on monocytes, visualized through a clear signaling diagram. This guide is intended to serve as a valuable resource for researchers in hematology, immunology, and drug development exploring the therapeutic potential of peptides targeting monocyte function.

Core Peptide Information

The this compound peptide is a synthetic oligopeptide that corresponds to a sequence from the N-terminus of the thrombin receptor, exposed after proteolytic cleavage by thrombin. Its primary role in experimental settings has been to mimic the activation of the protease-activated receptor 1 (PAR-1).

Structure and Sequence

The primary structure of the this compound peptide is composed of a specific sequence of 14 amino acids with an amide group at the C-terminus.

-

Full Sequence: H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH₂[1]

-

One-Letter Sequence: SFLLRNPNDKYEPF-NH₂[1]

-

Molecular Formula: C₈₁H₁₁₉N₂₁O₂₂[1]

-

Molecular Weight: 1738.96 Da[1]

-

CAS Registry Number: 141923-36-6[1]

The C-terminal amidation is a common modification in synthetic peptides to increase stability by protecting the peptide from carboxypeptidases.

Quantitative Biological Data

The primary described biological effect of this compound is its ability to inhibit the spreading of monocytes on surfaces coated with fibronectin. This process is crucial in the inflammatory response and monocyte migration. The inhibitory effect is dose-dependent and is associated with the release of key signaling molecules.

| Parameter | Agonist/Antagonist | Cell Type | Assay | Value | Reference |

| Monocyte Spreading Inhibition | This compound | Human Monocytes | Fibronectin Spreading Assay | 50% inhibition at 10 µM | (Srivastava & Magazine, 1998) |

| Nitric Oxide (NO) Release | This compound | Human Monocytes | Griess Assay | Peak at 10 µM | (Srivastava & Magazine, 1998) |

| Endothelin-1 (ET-1) Release | This compound | Human Monocytes | ELISA | Peak at 10 µM | (Srivastava & Magazine, 1998) |

| Intracellular Calcium [[Ca²⁺]]i Increase | TRAP-14 | Rat Aortic Smooth Muscle Cells | Fura-2 Assay | EC₅₀ = 30 ± 4 µM | (Antonaccio et al., 1993) |

Signaling Pathway

This compound exerts its inhibitory effect on monocyte spreading by activating a specific signaling cascade. Upon binding to its receptor, likely the protease-activated receptor 1 (PAR-1), it initiates a downstream pathway that culminates in morphological changes in the monocyte. The proposed mechanism involves the autocrine release of endothelin-1 (ET-1), which then acts on endothelin B (ETB) receptors on the same cell. This, in turn, stimulates the production of nitric oxide (NO) via nitric oxide synthase (NOS). The resulting increase in intracellular NO leads to the withdrawal of pseudopodial processes and cell rounding, thereby inhibiting spreading on the fibronectin matrix.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key functional assays related to the this compound peptide.

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry followed by High-Performance Liquid Chromatography (HPLC) purification.

Workflow Diagram:

References

TRAP-14 Amide in Hematology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 amide, a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF-NH2), serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a critical thrombin receptor on human platelets.[1] By mimicking the action of the tethered ligand exposed upon thrombin cleavage of PAR1, this compound provides a valuable tool for the controlled in-vitro investigation of platelet activation and aggregation pathways. Its stability and specificity make it an indispensable reagent in hematology research, particularly in the study of thromboembolic diseases and the development of novel antiplatelet therapies. This guide provides a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols, quantitative data, and key signaling pathways.

Core Concepts: Mechanism of Action

This compound activates platelets by binding to the extracellular domain of PAR1, a G-protein coupled receptor (GPCR). This binding event initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The synergistic action of increased intracellular Ca2+ and PKC activation is a central driver of platelet granule secretion and aggregation.

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho/Rho kinase (ROCK), which plays a crucial role in mediating platelet shape change, an early event in platelet activation.

Unlike thrombin, which can also activate PAR4, another thrombin receptor on platelets, this compound is a selective PAR1 agonist. This specificity allows researchers to dissect the distinct roles of PAR1 signaling in platelet function.

Quantitative Data on this compound-Induced Platelet Aggregation

The following tables summarize key quantitative data from studies utilizing this compound to induce platelet aggregation.

| Agonist | EC50 for Platelet Aggregation (μM) | Reference |

| This compound | 24 ± 1.7 | [2] |

| PAR1AP (TFLLR-amide) | 3.9 ± 1.1 | [2] |

| PAR4AP (AYPGKF-amide) | 60 ± 1.9 | [2] |

| Thrombin | 0.00029 ± 0.00000 | [2] |

| Agonist | Platelet Aggregation (AU*min) | Standard Deviation | Reference |

| TRAP-induced | 794 | ± 239 | [3] |

| ADP-induced | 297 | ± 153 | [3] |

Experimental Protocols

Preparation of Washed Platelets

Objective: To obtain a suspension of platelets free from plasma proteins and other blood cells for in-vitro assays.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) tubes.

-

Platelet wash buffer (e.g., Tyrode's buffer with apyrase and PGI2).

-

Centrifuge.

Procedure:

-

Centrifuge whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the PRP and add prostacyclin (PGI2) to a final concentration of 0.1 µg/mL to prevent platelet activation.

-

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in wash buffer.

-

Repeat the centrifugation and resuspension steps twice.

-

After the final wash, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration (typically 2-3 x 10^8 platelets/mL).

-

Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation in response to this compound by detecting changes in light transmission through a platelet suspension.

Materials:

-

Washed platelets or PRP.

-

Platelet-poor plasma (PPP) as a reference.

-

This compound stock solution.

-

Aggregometer with cuvettes and stir bars.

Procedure:

-

Pre-warm the platelet suspension and PPP to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and the platelet suspension (0% transmission).

-

Place a cuvette containing the platelet suspension and a stir bar into the aggregometer and start stirring.

-

Add a specific concentration of this compound to the cuvette.

-

Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.

-

Analyze the aggregation curve to determine parameters such as maximal aggregation (%), slope, and lag time.

Flow Cytometry for Platelet Activation Markers

Objective: To quantify the expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), on the surface of platelets stimulated with this compound.

Materials:

-

Washed platelets or whole blood.

-

This compound stock solution.

-

Fluorochrome-conjugated antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., anti-CD62P, PAC-1).

-

Fixation buffer (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Incubate the platelet sample with this compound at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

-

Add the fluorochrome-conjugated antibodies and incubate for a further 20-30 minutes in the dark.

-

Fix the samples with fixation buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and/or a platelet-specific marker (e.g., CD41/CD61).

-

Analyze the expression of activation markers within the platelet gate and quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

Mandatory Visualizations

Signaling Pathway of this compound via PAR1 in Platelets

Caption: PAR1 signaling cascade initiated by this compound in human platelets.

Experimental Workflow for In-Vitro Platelet Function Studies using this compound

Caption: Workflow for investigating platelet function using this compound.

Conclusion

This compound is a powerful and specific tool for researchers in hematology and drug development. Its ability to selectively activate PAR1 allows for the detailed investigation of this critical pathway in platelet activation. The protocols and data presented in this guide provide a solid foundation for designing and executing robust in-vitro platelet function studies. By understanding the nuances of this compound's mechanism of action and employing standardized experimental procedures, researchers can gain valuable insights into the complex processes of hemostasis and thrombosis, ultimately contributing to the development of more effective therapeutic interventions.

References

- 1. P-selectin promotes neutrophil extracellular trap formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]

TRAP-14 Amide in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 (Thrombin Receptor Activating Peptide, 14-mer) amide is a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF-amide.[1] It functions as a potent and selective full agonist for the Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] By mimicking the endogenous tethered ligand of PAR1, TRAP-14 amide provides a crucial pharmacological tool to investigate PAR1-mediated signaling pathways in a controlled, non-proteolytic manner.[1] This is particularly valuable in studying cellular processes such as platelet activation, endothelial cell function, and cardiovascular physiology.[1][3]

Core Mechanism of Action: PAR1 Activation

PAR1 activation is a unique process among GPCRs. Under physiological conditions, serine proteases like thrombin cleave the receptor's N-terminal extracellular domain.[1] This cleavage unmasks a new N-terminal sequence, SFLLRN..., which then acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to induce a conformational change and initiate downstream signaling.[1]

This compound bypasses the need for proteolytic cleavage. It directly binds to the ligand-binding pocket of PAR1, effectively mimicking the action of the tethered ligand and triggering the receptor's activation cascade.[1][3] This direct activation allows for precise experimental control over PAR1 signaling, independent of protease activity.

References

TRAP-14 Amide: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of TRAP-14 amide, a synthetic peptide corresponding to the N-terminal 14 amino acids of the human thrombin receptor. As a potent agonist of Protease-Activated Receptor 1 (PAR-1), this compound is a critical tool in the study of platelet aggregation, thrombosis, and related cardiovascular research. This document details its physicochemical characteristics, provides a representative methodology for its solid-phase synthesis, and illustrates its primary signaling pathway.

Chemical Properties

This compound is a linear peptide amide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2.[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2 | [1][2][3] |

| One-Letter Sequence | SFLLRNPNDKYEPF-NH2 | [3] |

| Molecular Formula | C81H119N21O22 | [2][4] |

| Molecular Weight | 1738.98 g/mol | [2][4] |

| CAS Registry Number | 141923-36-6 | [3] |

| Form | Typically supplied as a lyophilized powder | [1] |

| Solubility | Soluble in water (at least 1 mg/mL with agitation) | [5] |

| Storage | Store at -20°C | [1][3] |

Biological Activity and Mechanism of Action

This compound functions as a synthetic agonist for the Protease-Activated Receptor 1 (PAR-1), mimicking the action of thrombin.[6] Thrombin activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[6] TRAP-14 corresponds to this newly exposed sequence and can directly activate PAR-1 without the need for proteolytic cleavage.[6]

Upon binding to PAR-1, a G-protein coupled receptor, this compound initiates a downstream signaling cascade. This primarily involves the activation of Gq and G12/13 proteins.

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. This pathway is crucial for changes in cell shape and migration.

In platelets, this signaling cascade culminates in a conformational change of glycoprotein (GP) IIb/IIIa receptors, leading to platelet aggregation and degranulation.[7][8] this compound has been shown to induce platelet aggregation through ADP and MMP-2-dependent pathways.[7][8][9]

Signaling Pathway Diagram

Caption: PAR-1 Signaling Cascade initiated by this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis

This protocol is a representative example and may require optimization based on the specific laboratory setup and reagents.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, etc.)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

Solid-phase peptide synthesis vessel

-

Shaker/vortexer

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Final Fmoc Deprotection: After the final amino acid (Serine) has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Synthesis Workflow Diagram

Caption: Solid-Phase Synthesis Workflow for this compound.

Conclusion

This compound is an indispensable research tool for investigating the roles of PAR-1 in physiology and pathophysiology. Its well-defined chemical properties and established synthesis route via Fmoc-based SPPS allow for its reliable production and application in a variety of experimental settings. Understanding its mechanism of action through the Gq and G12/13 signaling pathways provides a solid foundation for its use in studies on thrombosis, inflammation, and vascular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpcscientific.com [cpcscientific.com]

- 4. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: TRAP-14 Amide Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 (Thrombin Receptor Activating Peptide-14) amide is a synthetic 14-amino acid peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] Its sequence is H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2.[2] PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and cellular signaling.[3][4] Unlike endogenous activation of PAR1 by thrombin, which involves proteolytic cleavage of the receptor's N-terminus to reveal a tethered ligand, TRAP-14 amide mimics this tethered ligand, directly activating the receptor without the need for enzymatic cleavage.[1][3] This makes this compound a valuable tool for studying PAR1 function and for the development of novel therapeutics targeting this receptor.

This technical guide provides a comprehensive overview of the binding characteristics, experimental protocols for affinity determination, and the downstream signaling pathways associated with this compound's interaction with its receptor.

Quantitative Data on this compound and Receptor Interaction

| Compound | Parameter | Value | Cell/System | Reference |

| This compound | EC50 | 24 µM | Platelet Aggregation | [5] |

Note: The EC50 value represents the concentration of an agonist that gives half of the maximal response. While it is a measure of the peptide's potency in a functional assay, it is not a direct measure of its binding affinity to the receptor.

Experimental Protocols

Determining the binding affinity of a ligand like this compound for its receptor, PAR1, typically involves competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Competition Binding Assay for PAR1

This protocol is a representative method for determining the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to PAR1.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells expressing a high level of PAR1 (e.g., human platelets or a recombinant cell line).

-

Radioligand: A high-affinity radiolabeled PAR1 antagonist (e.g., [³H]-Vorapaxar).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).

-

Scintillation Cocktail.

-

96-well plates and filter mats (e.g., GF/C).

-

Scintillation counter.

2. Experimental Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled PAR1 ligand (to saturate the receptors), and cell membranes.

-

Competition: A range of concentrations of this compound, radioligand, and cell membranes.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding and the competition binding at each concentration of this compound.

-

Generate a Competition Curve: Plot the specific binding as a function of the log concentration of this compound.

-

Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Workflow for a competitive radioligand binding assay.

Signaling Pathways

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins. PAR1 is known to couple to multiple G protein subtypes, leading to a diverse range of cellular responses.[6][7][8] The primary signaling pathways are detailed below.

Gαq Pathway

Upon activation, PAR1 facilitates the exchange of GDP for GTP on the Gαq subunit.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[6] The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to cellular responses such as platelet aggregation and secretion.

PAR1 signaling through the Gαq pathway.

Gα12/13 Pathway

PAR1 activation also leads to the stimulation of Gα12/13 proteins.[6] These G proteins activate Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6] Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain and subsequent actin-myosin contraction, which is critical for cell shape change and stress fiber formation.[6]

PAR1 signaling through the Gα12/13 pathway.

Gαi Pathway

In some cellular contexts, PAR1 can couple to Gαi proteins.[6] The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Conclusion

This compound is a key pharmacological tool for the investigation of PAR1 signaling. While specific binding affinity data remains elusive in publicly accessible literature, its functional potency is established. The detailed experimental protocol provided herein offers a robust framework for determining such binding parameters. The elucidation of PAR1's complex and multifaceted signaling pathways, which can be selectively activated by agonists like this compound, continues to be a significant area of research with important implications for thrombosis, inflammation, and cancer. The diagrams and methodologies presented in this guide offer a foundational understanding for professionals engaged in the study and therapeutic targeting of this critical receptor.

References

- 1. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRAP-14 Amide in Thrombosis Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical physiological process for preventing blood loss from injury. However, when dysregulated, it can lead to life-threatening conditions such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and stroke. A key player in the initiation and propagation of thrombosis is the platelet. Platelet activation is a complex process mediated by a variety of agonists, with thrombin being one of the most potent. Thrombin exerts its effects on platelets primarily through the activation of Protease-Activated Receptors (PARs), with PAR1 being a major receptor on human platelets.

TRAP-14 (Thrombin Receptor Activating Peptide-14) amide is a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF-amide. It acts as a selective agonist of the PAR1 receptor, mimicking the action of thrombin in cleaving the receptor's N-terminus to expose a new N-terminal sequence that acts as a tethered ligand, initiating downstream signaling.[1] Due to its ability to specifically activate PAR1 without the broader enzymatic activities of thrombin, TRAP-14 amide is an invaluable tool for studying the specific roles of PAR1 signaling in platelet activation and thrombosis. This technical guide provides a comprehensive overview of the function of this compound in various thrombosis models, detailing its effects, the experimental protocols used to assess its function, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of thrombin receptor activating peptides in in vitro platelet aggregation studies. It is important to note that much of the literature utilizes the shorter, more common TRAP-6 (SFLLRN) for PAR1 activation studies. Data for the 14-amino acid version is less prevalent.

| Agonist | Assay Type | Species | EC50 / IC50 | Reference |

| TRAP (14-amino acid) | Platelet Aggregation | Human | 24 μM ± 1.7 | [2] |

| TRAP-6 (SFLLRN) | Platelet Aggregation | Human | 5 μM | [1] |

| Thrombin | Platelet Aggregation | Human | 0.29 nM ± 0.00 | [2] |

| PAR1AP (TFLLR-amide) | Platelet Aggregation | Human | 3.9 μM ± 1.1 | [2] |

Table 1: Comparative Potency of PAR1 Agonists in Platelet Aggregation. This table highlights the half-maximal effective concentration (EC50) of various PAR1 agonists required to induce platelet aggregation. Thrombin is the most potent agonist, followed by shorter synthetic peptides. The 14-amino acid TRAP demonstrates a lower potency compared to the shorter TRAP-6, which may be attributed to conformational differences affecting receptor binding.[2]

| Agonist | Concentration | Inhibitor | Effect on Aggregation | Reference |

| TRAP (4-6 μM) | 4-6 μM | BW755C (80 μM) | Blocked | [2] |

| TRAP (4-6 μM) | 4-6 μM | Leupeptin (10 µg/ml) | No effect | [2] |

| Thrombin (0.06-0.1 U/ml) | 0.06-0.1 U/ml | BW755C (80 μM) | Not blocked | [2] |

Table 2: Effect of Inhibitors on TRAP-Induced Platelet Aggregation. This table illustrates the differential effects of inhibitors on platelet aggregation induced by TRAP and thrombin. The cyclooxygenase and lipoxygenase inhibitor BW755C blocks TRAP-induced aggregation, suggesting a role for arachidonic acid metabolism in this pathway. In contrast, the protease inhibitor leupeptin has no effect on TRAP-induced aggregation, confirming that TRAP activates PAR1 directly without the need for proteolytic cleavage.[2]

Signaling Pathways

The activation of PAR1 by this compound initiates a cascade of intracellular signaling events that culminate in platelet shape change, granule secretion, and aggregation. The primary signaling pathway involves the coupling of the activated PAR1 receptor to heterotrimeric G proteins, predominantly Gq and G12/13.

Experimental Protocols

In Vitro Model: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

This compound (SFLLRNPNDKYEPF-amide) stock solution (e.g., 1 mM in sterile water or buffer).

-

Human whole blood collected in 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Saline or appropriate buffer for dilutions.

-

Light Transmission Aggregometer.

-

Aggregation cuvettes with stir bars.

-

Pipettes.

Methodology:

-

PRP and PPP Preparation:

-

Centrifuge citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

-

Adjust the platelet count of the PRP with PPP if necessary (typically to 200-300 x 10⁹/L).

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

-

-

Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 250-500 µL) into an aggregation cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Move the cuvette to the reading well and start the recording.

-

Add a small volume of this compound solution to achieve the desired final concentration.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation response.

-

-

Data Analysis:

-

The primary endpoint is the maximal aggregation percentage. Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC50.

-

In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

The ferric chloride-induced thrombosis model is a widely used in vivo method to study arterial thrombosis in small animals, such as mice and rats. Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.

Materials:

-

This compound solution for injection (intravenous or intraperitoneal).

-

Experimental animals (e.g., C57BL/6 mice).

-

Anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical instruments (scissors, forceps, vessel clamps).

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water).

-

Filter paper strips.

-

Doppler flow probe or intravital microscope.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal via intraperitoneal injection.

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

-

This compound Administration:

-

Administer this compound or vehicle control via the desired route (e.g., tail vein injection) at a predetermined time before or after injury.

-

-

Thrombus Induction:

-

Place a small piece of filter paper saturated with FeCl₃ solution on the exposed carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Thrombus Monitoring:

-

Monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

-

The primary endpoint is the time to vessel occlusion (cessation of blood flow).

-

-

Data Collection and Analysis:

-

Record the time to occlusion for each animal.

-

At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.

-

Compare the time to occlusion and/or thrombus weight between the this compound-treated and control groups.

-

Conclusion

This compound serves as a crucial research tool for elucidating the specific contributions of PAR1 activation to platelet function and thrombosis. By mimicking the action of thrombin's tethered ligand, it allows for the investigation of PAR1-mediated signaling pathways in isolation from the other effects of thrombin. The in vitro and in vivo models detailed in this guide provide robust platforms for characterizing the pro-thrombotic effects of PAR1 activation and for screening potential anti-platelet therapies that target this receptor. While quantitative data for this compound is not as abundant as for shorter TRAP peptides, the available information clearly demonstrates its utility in inducing platelet aggregation and its potential for use in in vivo thrombosis models. Further research utilizing this compound in these models will undoubtedly continue to enhance our understanding of the complex mechanisms underlying thrombosis and aid in the development of novel antithrombotic agents.

References

- 1. Different abilities of thrombin receptor activating peptide and thrombin to induce platelet calcium rise and full release reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin receptor-activating peptide releases arachidonic acid from human platelets: a comparison with thrombin and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Using TRAP-14 Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide (TRAP-14) amide is a synthetic 14-amino acid peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR1) on human platelets. By mimicking the action of thrombin, the most potent physiological activator of platelets, TRAP-14 provides a valuable tool for in vitro studies of platelet function, signaling, and the screening of antiplatelet agents. Unlike thrombin, TRAP-14 activates platelets directly without the need for enzymatic cleavage of the receptor and does not interfere with fibrin clot formation in plasma-based assays, making it an ideal reagent for light transmission aggregometry (LTA).[1][2] These application notes provide a detailed protocol for utilizing TRAP-14 amide to induce and measure platelet aggregation in vitro, along with data interpretation guidelines and troubleshooting advice.

Principle of the Assay

This protocol is based on Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.[3] LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, platelets are discoid and remain in suspension, causing the PRP to be turbid. Upon addition of TRAP-14, platelets activate, change shape, and form aggregates, which allows more light to pass through the sample. The change in light transmission is recorded over time to generate an aggregation curve.

Data Presentation

Table 1: Materials and Reagents

| Item | Supplier | Catalog No. | Storage |

| This compound (SFLLRNPNDKYEPF-amide) | Varies | Varies | -20°C |

| 3.2% Sodium Citrate Vacutainer Tubes | Varies | Varies | Room Temperature |

| Sterile Saline (0.9% NaCl) | Varies | Varies | Room Temperature |

| Polypropylene Tubes | Varies | Varies | Room Temperature |

| Glass Cuvettes for Aggregometer | Varies | Varies | Room Temperature |

| Magnetic Stir Bars for Cuvettes | Varies | Varies | Room Temperature |

Table 2: Recommended this compound Concentrations and Expected Responses

| Concentration | Platelet Response | Typical Application | Expected Max. Aggregation (%) |

| 1 - 5 µM | Submaximal to maximal aggregation | Investigating platelet hyperreactivity[4] | 40 - 70% |

| 10 - 30 µM | Maximal aggregation | General platelet function testing | > 70% |

| 32 µM | Maximal aggregation | Internal control for other agonists[5] | > 70% |

Note: Expected aggregation percentages can vary based on donor health, platelet count, and instrument calibration. It is recommended to establish baseline values with a healthy donor pool.

Table 3: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no aggregation response | Inactive this compound | Prepare fresh stock solution. |

| Low platelet count in PRP | Adjust PRP to a standardized platelet count (200-300 x 10⁹/L). | |

| Spontaneous platelet activation | Ensure gentle handling of blood and PRP. Use wide-bore tips. | |

| Presence of antiplatelet medication in donor blood | Screen donors for use of aspirin, NSAIDs, etc. | |

| High baseline noise in aggregometer | Lipemic or hemolyzed plasma sample | Prepare new PRP from a fresh blood sample. Ensure clean venipuncture. |

| Dirty or scratched cuvettes | Use new, clean cuvettes for each run. | |

| Irreproducible results | Inconsistent pipetting | Use calibrated pipettes and ensure consistent mixing of agonist. |

| Temperature fluctuations | Ensure PRP and reagents are pre-warmed to 37°C. |

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is for the preparation of PRP using a double centrifugation method, which is a common and effective approach.

-

Blood Collection : Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days. Use a 21-gauge needle and perform a clean venipuncture, discarding the first 2-3 mL of blood to avoid tissue factor contamination. Collect blood into 3.2% sodium citrate tubes. Gently invert the tubes 3-4 times to ensure proper anticoagulation.

-

First Centrifugation (to obtain PRP) : Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the centrifuge brake off.[6] This gentle spin will pellet the red and white blood cells, leaving the platelets suspended in the plasma.

-

PRP Collection : Carefully aspirate the upper, straw-colored layer of PRP using a sterile polypropylene pipette and transfer it to a labeled polypropylene tube. Avoid disturbing the buffy coat (the thin white layer of leukocytes) and the red blood cell pellet.

-

Second Centrifugation (to obtain PPP) : Re-centrifuge the remaining blood at a higher speed, approximately 2000-2500 x g, for 15 minutes at room temperature to pellet the remaining platelets and cells.

-

PPP Collection : Aspirate the supernatant, which is now platelet-poor plasma (PPP), and transfer it to a separate polypropylene tube.

-

Platelet Count Adjustment : Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (typically 200-300 x 10⁹/L) by adding PPP.

-

Resting Period : Allow the PRP to rest at room temperature for at least 30 minutes but no more than 4 hours before use to allow the platelets to return to a resting state.

This compound-Induced Platelet Aggregation via LTA

-

Instrument Setup : Turn on the light transmission aggregometer and allow it to warm up to 37°C according to the manufacturer's instructions.

-

Calibration : Place a cuvette containing 450 µL of PPP into the appropriate channel of the aggregometer and set the light transmission to 100%. Place a second cuvette with 450 µL of PRP and a magnetic stir bar into another channel and set the light transmission to 0%.[7]

-

Sample Preparation : In a new cuvette, add 450 µL of the platelet count-adjusted PRP and a magnetic stir bar. Place the cuvette in the incubation well of the aggregometer at 37°C for at least 2 minutes to allow the sample to reach thermal equilibrium.

-

Baseline Recording : Move the cuvette to the recording channel. The instrument will begin stirring (typically at 900-1200 rpm) and record a stable baseline of 0% aggregation for approximately 1-2 minutes.

-

Agonist Addition : Add 50 µL of the this compound working solution (to achieve the desired final concentration) to the PRP. This will initiate platelet activation and aggregation.

-

Data Recording : The aggregometer will record the change in light transmission for a set period, typically 5-10 minutes.

-

Data Analysis : The maximum percentage of aggregation is determined from the resulting curve. The slope of the curve can also be analyzed to determine the rate of aggregation.

Visualizations

Caption: Workflow for TRAP-14 induced platelet aggregation assay.

Caption: Simplified signaling cascade initiated by TRAP-14 binding to PAR1.

References

- 1. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kevinrothmd.com [kevinrothmd.com]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 7. researchgate.net [researchgate.net]

Preparing TRAP-14 Amide Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide-14 (TRAP-14), with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-amide, is a synthetic peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1), a member of the G-protein coupled receptor family. By mimicking the action of thrombin, TRAP-14 is a valuable tool for in vitro and in vivo studies of platelet activation, endothelial cell signaling, and other physiological processes mediated by PAR-1 activation. This application note provides a detailed protocol for the preparation of TRAP-14 amide stock solutions and its application in common experimental assays.

Physicochemical Properties and Solubility Prediction

A preliminary analysis of the this compound amino acid sequence (SFLLRNPNDKYEPF-amide) can guide the selection of an appropriate solvent.

Amino Acid Composition Analysis:

-

Hydrophobic Residues: Phe (F), Leu (L), Pro (P) - contribute to lower solubility in aqueous solutions.

-

Polar/Charged Residues: Ser (S), Arg (R), Asn (N), Asp (D), Lys (K), Tyr (Y), Glu (E) - enhance solubility in aqueous solutions.

To predict the overall charge of the peptide, we can assign charge values to the ionizable residues at a neutral pH of 7:

-

Acidic Residues (-1): Aspartic acid (D), Glutamic acid (E) = -2

-

Basic Residues (+1): Arginine (R), Lysine (K) = +2

-

N-terminus: The N-terminal serine is not charged at neutral pH.

-

C-terminus: The C-terminus is amidated, which removes the negative charge of the carboxylic acid group.

The calculated net charge of this compound at neutral pH is approximately 0, making it a relatively neutral peptide. Peptides with a net charge close to zero can sometimes be challenging to dissolve in plain water and may require the use of organic solvents or acidic/basic solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of TRAP-14 in experimental settings.

Table 1: Recommended Working Concentrations of this compound in In Vitro Assays

| Assay Type | Cell/System Type | Recommended Concentration Range | Reference(s) |

| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | 10 µM - 100 µM | [1][2] |

| Platelet Aggregation | Whole Blood | 32 µM | [3] |

| Platelet Activation (P-selectin expression) | Human Whole Blood | 100 µM | [1] |

| Calcium Imaging | Endothelial Cells | User-dependent optimization required | N/A |

Table 2: Reported Effects of TRAP-Induced Platelet Aggregation

| Study Population | Intervention | Baseline Aggregation (mean ± SD or median [IQR]) | Post-intervention Aggregation (mean ± SD or median [IQR]) | P-value | Reference(s) |

| Patients with Atrial Fibrillation | Rivaroxaban or Apixaban | 56.15% (8.53%) | 29.51% (12.9%) | P = 0.000 | [4] |

| Cardiovascular Patients | Dabigatran | 85 ± 30 AUmin (control) | 108 ± 31 AUmin | P < 0.001 | [5] |

| Cardiovascular Patients (intraindividual) | Dabigatran | 83 ± 29 AUmin (before) | 100 ± 31 AUmin (after) | P = 0.009 | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for the reconstitution of lyophilized this compound.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.[6]

-

Solvent Selection:

-

Primary Recommendation: Based on the neutral character of the peptide, it is recommended to first attempt reconstitution in sterile, nuclease-free water.

-

Alternative Solvent: If the peptide does not readily dissolve in water, DMSO can be used. Note that high concentrations of DMSO may be toxic to cells, so the final concentration in your assay should be kept low (typically <0.1%).

-

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Carefully open the vial and add the desired volume of the chosen solvent to achieve a stock concentration of, for example, 1 mM or 10 mM.

-

Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

-

-

Storage:

dot

References

- 1. [Establishment of reference values for platelet activation markers by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Evidence: TRAP-Induced Platelet Aggregation Is Reduced in Patients Receiving Xabans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRAP-induced platelet aggregation is enhanced in cardiovascular patients receiving dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novoprolabs.com [novoprolabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Determining the Optimal TRAP-14 Amide Concentration for Platelet Response

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombin Receptor Activating Peptide (TRAP-14), with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2, is a synthetic peptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR1) on platelets.[1][2] By mimicking the action of thrombin, TRAP-14 induces a robust platelet activation response, making it a valuable tool in hematology research and the development of antiplatelet therapies.[1][3] These application notes provide a detailed guide to determining the optimal concentration of TRAP-14 amide for inducing platelet responses, along with protocols for common platelet function assays.

Data Presentation: TRAP-14 and TRAP-6 Concentrations in Platelet Studies

The optimal concentration of TRAP peptides for platelet activation can vary depending on the biological sample (e.g., whole blood, platelet-rich plasma, washed platelets) and the specific assay being performed. The following table summarizes concentrations used in various studies to elicit platelet responses. Note that TRAP-6 (SFLLRN-NH2), a shorter and more commonly used PAR1 agonist, is included for comparative purposes as its mechanism of action is similar.[4]

| Agonist | Concentration | Biological Sample | Assay | Observed Response | Reference |

| TRAP (full length) | EC50: 24 µM | Human Platelets | Platelet Aggregation | Half-maximal aggregation | [1] |

| TRAP-14 | 30 µmol/L | Platelet Concentrate | Light Transmission Aggregometry | Maximal aggregation | [5] |

| TRAP-6 | 10 µM | Whole Blood | Flow Cytometry (P-selectin, etc.) | Significant increase in activation markers | [6] |

| TRAP-6 | 9.77 µM | Platelet Concentrates | Flow Cytometry | Optimal platelet activation | [5] |

| TRAP-6 | 10 µmol/L | Platelet-Rich Plasma | Platelet Aggregometry | Platelet aggregation | [7] |

| TRAP | 32 µM | Whole Blood | Multiple Electrode Aggregometry | Overall platelet aggregability assessment | [8] |

| TRAP-6 | 100 µM | Platelets | PAR1 Desensitization Assay | Used for receptor desensitization | [9] |

Signaling Pathway

This compound activates platelets by binding to the PAR1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to platelet shape change, granule secretion, and aggregation.

Caption: PAR1 signaling pathway activated by TRAP-14 in platelets.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from whole blood, a common sample for platelet aggregation studies.

-

Blood Collection: Draw whole blood from healthy, consenting donors into collection tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

-

Initial Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) on top.

-

PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new polypropylene tube.

-

Platelet Count: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) if necessary. PPP is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-